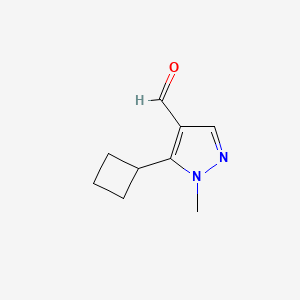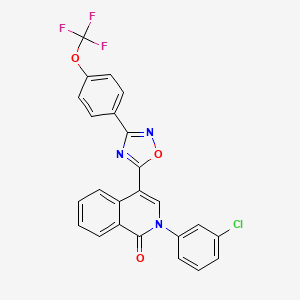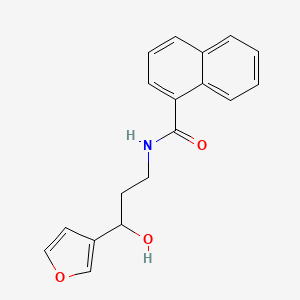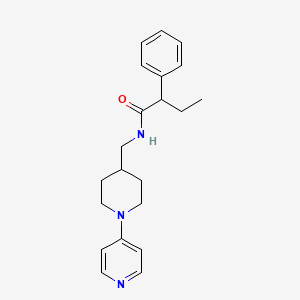
5-Cyclobutyl-1-methylpyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Cyclobutyl-1-methylpyrazole-4-carbaldehyde” is a compound that belongs to the pyrazole family . Pyrazoles are a class of compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are characterized by a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “5-Cyclobutyl-1-methylpyrazole-4-carbaldehyde” is characterized by a pyrazole ring attached to a cyclobutyl group and a methyl group . The InChI code for this compound is1S/C9H12N2O/c1-11-9(7-3-2-4-7)8(6-12)5-10-11/h5-7H,2-4H2,1H3 . Chemical Reactions Analysis
While specific chemical reactions involving “5-Cyclobutyl-1-methylpyrazole-4-carbaldehyde” are not mentioned in the retrieved papers, pyrazole derivatives in general are known for their versatility as synthetic intermediates in preparing relevant chemicals in various fields .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Cyclobutyl-1-methylpyrazole-4-carbaldehyde” include a molecular weight of 164.21 . It is a powder with a storage temperature of 4 degrees Celsius .Scientific Research Applications
Development of Therapeutically Valuable Scaffolds
Pyrazole C-3/C-5 carbaldehydes, such as 5-Cyclobutyl-1-methylpyrazole-4-carbaldehyde, can be used as a building block in organic synthesis to create more valuable and bioactive molecules . They have been explored for achieving pyrazole fused/linked heterocyclic skeletons by employing different organic transformations .
2. Formation of Biologically Potent Heterocyclic Structures The investigation of pyrazole C-3/C-5 carbaldehydes has resulted in the formation of a range of biologically potent heterocyclic structures . These include pyrazole C-3/C-5-based silicon derivatives, pyrazole C-3/C-5-based Schiff base derivatives, pyrazole C-3/C-5-based metal complexes, pyrazole C-3/C-5-based imidazo [1,2-a]azines, pyrazole C-3/C-5-based sulphur containing derivatives, and pyrazole C-3/C-5-based thioamide and amides, as well as other pyrazole fused/tethered polycyclic systems .
Pharmaceutical Applications
Derivatives synthesized from the pyrazole C-3/C-5 carbaldehyde have demonstrated favourable biological uses like 5-HT3A receptor antagonists, allosteric inhibitors, antioxidant, antifungal, antiproliferative and antimicrobial . Pyrazole C-3/C-5 carbaldehydes have the potential to be highly utilized in the medical field if studied judiciously .
Applications in Material Science
Apart from their applications in pharmaceuticals, pyrazole C-3/C-5 carbaldehydes also have potential applications in material science .
Agrochemistry Applications
Pyrazoles have a wide range of applications in agrochemistry . They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Coordination Chemistry and Organometallic Chemistry
Pyrazoles are also used in coordination chemistry and organometallic chemistry . Their unique structure and properties make them a privileged scaffold in these fields .
Synthesis of Bioactive Chemicals
Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals . They have been the focus of many techniques due to their frequent use in various fields of science .
Drug Discovery
Pyrazoles have a wide range of applications in drug discovery . Their popularity has skyrocketed since the early 1990s due to their interesting chemical, physical, and biological properties .
Safety And Hazards
The safety information available for “5-Cyclobutyl-1-methylpyrazole-4-carbaldehyde” includes several hazard statements: H302, H317, H319, H335, H412 . These indicate that the compound may be harmful if swallowed, may cause an allergic skin reaction, may cause serious eye irritation, may cause respiratory irritation, and may be harmful to aquatic life with long-lasting effects .
Future Directions
Pyrazole derivatives, including “5-Cyclobutyl-1-methylpyrazole-4-carbaldehyde”, continue to be a focus of research due to their wide range of applications and potential for the synthesis of bioactive chemicals . Future research may focus on developing more efficient synthesis methods, exploring new applications, and improving our understanding of their biological activities .
properties
IUPAC Name |
5-cyclobutyl-1-methylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11-9(7-3-2-4-7)8(6-12)5-10-11/h5-7H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBHSQUCUDEYQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C=O)C2CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclobutyl-1-methylpyrazole-4-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~4~-(4-fluorophenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2372505.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one](/img/structure/B2372507.png)
![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2372509.png)
![2-[[1-[2-(2-Fluorophenoxy)propanoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2372510.png)
![N-[2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl]-3-(4-methylsulfonylphenyl)propanamide](/img/structure/B2372511.png)


![5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2372514.png)

![2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2372519.png)
![3-(1-(benzo[d][1,3]dioxol-5-yl)-2-nitroethyl)-1-methyl-2-phenyl-1H-indole](/img/structure/B2372520.png)
![Methyl 3-[(N-ethylanilino)methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2372522.png)